molecular formula C11H21N B1470405 4-Cyclopentyl-3,3-dimethylpyrrolidine CAS No. 1783664-28-7

4-Cyclopentyl-3,3-dimethylpyrrolidine

Cat. No.: B1470405
CAS No.: 1783664-28-7
M. Wt: 167.29 g/mol
InChI Key: SNGQAICMLCHZAM-UHFFFAOYSA-N
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Description

4-Cyclopentyl-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C11H21N and its molecular weight is 167.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action, biochemical pathways, and pharmacokinetics of a compound depend on its specific chemical structure and properties. Generally, pyrrolidines can interact with various biological targets, such as enzymes, receptors, and ion channels, leading to changes in cellular functions . The exact targets and mode of action would depend on the specific substituents on the pyrrolidine ring.

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by factors such as its size, polarity, and solubility. These properties can affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

The action of a compound can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound and its interaction with its targets .

Biochemical Analysis

Cellular Effects

The effects of 4-Cyclopentyl-3,3-dimethylpyrrolidine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response . High doses may lead to toxicity, affecting vital organs and systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the body . The compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues can influence its overall activity and effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

4-cyclopentyl-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-11(2)8-12-7-10(11)9-5-3-4-6-9/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGQAICMLCHZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopentyl-3,3-dimethylpyrrolidine
Reactant of Route 2
4-Cyclopentyl-3,3-dimethylpyrrolidine
Reactant of Route 3
4-Cyclopentyl-3,3-dimethylpyrrolidine
Reactant of Route 4
4-Cyclopentyl-3,3-dimethylpyrrolidine
Reactant of Route 5
4-Cyclopentyl-3,3-dimethylpyrrolidine
Reactant of Route 6
4-Cyclopentyl-3,3-dimethylpyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.